molecular formula C7H7N5 B1610517 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 103092-75-7

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B1610517
CAS No.: 103092-75-7
M. Wt: 161.16 g/mol
InChI Key: YCEYUGJVAQMPQK-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYUGJVAQMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552373
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103092-75-7
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
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The Rise of Triazole Pyridine Hybrid Scaffolds

The strategy of creating hybrid molecules by linking two or more distinct pharmacophores is a well-established and powerful approach in modern drug discovery and chemical research. The goal is to develop novel derivatives that may exhibit enhanced or synergistic pharmacological action. researchgate.net

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms that is a prominent feature in many therapeutic agents. researchgate.net Its structure is resistant to metabolic degradation and can participate in hydrogen bonding, which can enhance pharmacokinetic and pharmacological properties. researchgate.net Molecules containing the 1,2,4-triazole nucleus have demonstrated a wide array of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov Well-known antifungal drugs like fluconazole (B54011) and itraconazole (B105839) feature this core structure, highlighting its importance. nih.gov

Similarly, the pyridine (B92270) ring is a fundamental six-membered nitrogen-containing heterocycle present in a vast number of natural products and synthetic compounds. researchgate.net The pyridine scaffold is a key component in many agents developed for various therapeutic areas, including cancer and infectious diseases. acs.orgnih.gov

The combination of these two scaffolds into a single triazole-pyridine framework has led to the development of compounds with significant biological potential. Researchers have explored these hybrids for their utility as anticancer nih.gov, antibacterial mdpi.comscbt.com, and anticonvulsant agents. researchgate.net The triazole often acts as a stable and effective linker between the pyridine core and other functional groups, creating a library of structurally diverse molecules for screening and development. researchgate.net

Academic Significance of the 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine System

While the broader class of triazole-pyridine hybrids is the subject of extensive research, specific investigation into the isomer 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is not widely documented in current scientific literature. Its academic significance is therefore primarily derived from its identity as a functionalized building block within this important class of compounds.

The molecule itself is a solid substance, available commercially as a biochemical for research purposes. nih.gov Its structure, featuring a primary amine on the pyridine (B92270) ring and a specific linkage isomer of the 1,2,4-triazole (B32235), offers distinct chemical properties and potential for further synthetic elaboration. The amino group, for instance, provides a reactive site for forming amides, imines, or for use in cross-coupling reactions to build more complex molecular architectures.

Below are the key physicochemical properties of the compound based on available data.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇N₅
Molecular Weight 161.16 g/mol
PubChem CID 13911194
Appearance Powder or Crystals
XLogP3 (Predicted) 0.2

Data sourced from PubChem and Santa Cruz Biotechnology. nih.gov

The significance of this specific isomer lies in its potential to serve as a precursor for novel derivatives whose biological activities have yet to be explored, distinguishing it from other more commonly studied triazolyl-pyridines.

Current Research Trajectories and Gaps for 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound core, two primary disconnections are considered logical.

The first and most apparent disconnection is the C-N bond linking the pyridine (B92270) and triazole rings (Disconnection A). This approach simplifies the synthesis into two separate challenges: the synthesis of a 3-amino-2-halopyridine (or a related derivative with a suitable leaving group) and the synthesis of 1H-1,2,4-triazole. The final step would involve a coupling reaction to form the key C-N bond.

A second strategic disconnection can be made within the 1,2,4-triazole (B32235) ring itself (Disconnection B). This strategy involves starting with a pre-functionalized pyridine, such as 2-hydrazinopyridine (B147025) or 2-aminopyridine, and constructing the triazole ring upon this scaffold through a cyclization reaction. This approach often involves reacting the pyridine derivative with a one-carbon or multi-atom fragment that provides the remaining atoms for the triazole ring.

These two fundamental approaches form the basis for the majority of synthetic routes developed for this class of compounds.

Established Synthetic Routes to this compound

Established methods for synthesizing the target molecule and its analogs generally fall into two categories that mirror the retrosynthetic analysis: those that form the triazole ring via cyclization on a pyridine precursor and those that couple a pre-formed triazole with a pyridine ring.

Cyclization Reactions for Triazole Ring Formation

The construction of the 1,2,4-triazole ring onto a pyridine scaffold is a widely employed strategy. These methods typically begin with a nucleophilic pyridine derivative, such as 2-hydrazinopyridine or 2-aminopyridine, which attacks an electrophilic reagent to initiate the cyclization cascade.

One common method involves the reaction of 2-hydrazinopyridines with isothiocyanates. This reaction initially forms a thiosemicarbazide (B42300) intermediate, which can then undergo desulfurative cyclization to yield the triazole ring. nih.gov Recent advancements have utilized electrochemistry to induce this cyclization under mild conditions, avoiding the need for transition metals or external oxidants. organic-chemistry.org Another approach involves the reaction of 2-hydrazinopyridine with reagents like formamide (B127407) or orthoesters.

Alternatively, starting from 2-aminopyridines, the synthesis can proceed through the formation of an N-(pyridin-2-yl)amidine or related intermediate. For instance, N-(pyridin-2-yl)benzimidamides can undergo intramolecular annulation mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIFA) to form the N-N bond, completing the triazole ring. organic-chemistry.org Similarly, a tandem SNAr/Boulton-Katritzky rearrangement between 2-fluoropyridines and 1,2,4-oxadiazol-3-amines provides a pathway to functionalized organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines, which are structural isomers of the target compound but share similar synthetic principles. organic-chemistry.org

A summary of representative cyclization reactions is presented below.

Starting PyridineReagent(s)Key ConditionsProduct Type
2-HydrazinopyridineIsothiocyanateElectrochemical desulfurative cyclization3-Amino- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine organic-chemistry.org
2-HydrazinopyridineCarboxylic acid, CDITandem coupling and cyclization organic-chemistry.orgresearchgate.netnih.govTriazolo[4,3-a]pyridine organic-chemistry.org
2-AminopyridineN-(pyrid-2-yl)formamidoximeTrifluoroacetic anhydride organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridine organic-chemistry.org
2-AminopyridineNitrileCopper catalyst, Air (O₂)1,2,4-Triazole derivative organic-chemistry.org
N-(pyridin-2-yl)benzimidamidePIFAOxidative N-N bond formation organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridine organic-chemistry.org

Coupling Reactions for Pyridine-Triazole Linkage

This strategy involves the formation of the critical C-N bond between a pre-synthesized pyridine and a 1,2,4-triazole ring. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

A notable example is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration to form the fused organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine system. organic-chemistry.org A more direct approach for forming a non-fused linkage involves the direct arylation of pyridine N-oxides with aryl halides. acs.org This method allows for the regioselective formation of a bond at the 2-position of the pyridine ring. While this has been demonstrated for aryl halides, the principle can be extended to N-H arylation with a triazole nucleophile.

The Suzuki coupling reaction has also been employed to create analogs, for instance, by coupling a boronate ester of a pyridine with a halogenated 1,2,4-triazole. nih.gov These methods offer high modularity, as various substituted pyridines and triazoles can be prepared separately and then combined in the final step.

Novel and Green Synthetic Approaches to this compound

The drive for more sustainable and efficient chemical manufacturing has spurred the development of novel synthetic methodologies, including advanced catalytic systems and the application of flow chemistry.

Catalytic Synthesis Pathways

Modern synthetic chemistry increasingly relies on catalysts to improve reaction rates, yields, and selectivity while often allowing for milder reaction conditions.

Copper Catalysis: Copper catalysts are frequently used for the synthesis of triazoles and their pyridine-linked derivatives. organic-chemistry.orgorganic-chemistry.org For example, a copper-catalyzed cascade reaction involving the addition of an amine to a nitrile followed by oxidative cyclization provides an efficient route to 1,2,4-triazole derivatives. frontiersin.org Nano copper oxide has also been employed as a recyclable catalyst for click-chemistry-based syntheses of triazolyl-imidazo[1,2-a]pyridines, demonstrating the potential of nanomaterials in this field. rsc.org

Photocatalysis: Visible-light-mediated catalysis represents a green approach, using light as a traceless reagent to drive reactions. A visible-light-induced desulfurative cyclization of 2-hydrazinopyridine and isothiocyanate has been developed, offering a metal-free pathway to 3-amino- organic-chemistry.orgresearchgate.netnih.gov-triazolo[4,3-a]pyridines. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. Catalyst-free, microwave-mediated synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines from enaminonitriles has been reported, showcasing a green and efficient protocol. mdpi.com Similarly, a one-pot, microwave-assisted green synthesis of related pyridinyl-1,3,5-triazine hybrids has been achieved under neat (solvent-free) conditions. nih.gov

MethodCatalyst/MediatorKey FeatureProduct Type
Copper-Catalyzed CyclizationCu(I) complexHeterogeneous, recyclable catalyst1,2,4-Triazole derivatives organic-chemistry.org
Visible-Light PhotocatalysisEosin Y / Rose BengalMetal-free, green energy source3-Amino- organic-chemistry.orgresearchgate.netnih.gov-triazolo pyridine acs.org
Microwave-Assisted SynthesisNone (Catalyst-free)Rapid, efficient heating organic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridines mdpi.com
Palladium-Catalyzed CouplingPd catalystForms C-N bond to 2-chloropyridine organic-chemistry.orgresearchgate.netnih.govTriazolo[4,3-a]pyridines organic-chemistry.org

Flow Chemistry Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages including enhanced safety, scalability, and process control. While specific literature on the flow synthesis of this compound is limited, the principles have been applied to closely related structures.

For example, an operationally efficient synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to be suitable for a continuous process. organic-chemistry.org Furthermore, reviews on the flow synthesis of pyrazole-fused scaffolds, such as pyrazolopyridines, highlight the potential of this technology. mdpi.com These processes often involve pumping reagents through heated reactor coils, sometimes packed with a solid-supported catalyst or reagent, to achieve rapid and high-yielding transformations. The application of flow chemistry to the catalytic and cyclization reactions described previously represents a promising future direction for the synthesis of the target compound and its analogs.

Sustainable Methodologies in this compound Synthesis

The development of sustainable synthetic routes for nitrogen-containing heterocyclic compounds is a significant goal in modern chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. For this compound and its analogs, several green chemistry approaches have been explored.

One prominent strategy involves the use of alternative energy sources, such as microwave irradiation. researchgate.net Microwave-assisted synthesis, often in environmentally benign solvents like water, can dramatically shorten reaction times and improve yields for the creation of triazolyl-pyridine hybrids. researchgate.net This method offers an efficient, one-pot, three-component protocol that aligns with the principles of green chemistry. researchgate.net

Visible-light photocatalysis has also emerged as a powerful and sustainable tool. Researchers have developed a one-pot method for synthesizing 3-amino- researchgate.netacs.orgnih.gov-triazolo[4,3-a]pyridine analogs, which are structurally related to the target compound, using visible light and an organic photocatalyst like Rhodamine 6G. acs.orgacs.org This approach proceeds under mild, room-temperature conditions in ethanol, eliminating the need for metal catalysts and harsh reagents. acs.orgacs.org The process involves a cyclization-desulfurization reaction between a 2-hydrazinopyridine and an isothiocyanate, demonstrating good functional group compatibility and high yields. acs.org

Furthermore, the use of continuous-flow reactors presents a safe and sustainable alternative to traditional batch processes. rsc.org Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of potentially energetic intermediates. rsc.org This methodology has been successfully applied to the synthesis of related 1,2,4-triazole derivatives, offering high selectivity and atom economy while avoiding complex purification steps. rsc.org

Below is a summary of sustainable synthetic methods for related triazolyl-pyridine structures.

Interactive Table: Sustainable Synthesis Methods for Triazolyl-Pyridines

Method Key Features Catalyst/Medium Advantages Reference
Microwave-Assisted Synthesis One-pot, three-component reaction Water Rapid, excellent yields, eco-friendly. researchgate.net
Visible-Light Photocatalysis Cyclization-desulfurization Rhodamine 6G / Ethanol Mild conditions, metal-free, good functional group tolerance. acs.orgacs.org
Continuous-Flow Synthesis One-pot, continuous process Metal-free Atom economical, high selectivity, enhanced safety, avoids isolation of energetic intermediates. rsc.org

Derivatization Strategies for Functionalization of this compound

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Derivatization can be targeted at three primary locations: the pyridine ring, the triazole ring, or the exocyclic amine group.

Modification at the Pyridine Ring

Modifications to the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. A common strategy involves the introduction of substituents at the available positions of the pyridine core.

Substitution with Electron-Donating or Withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence reaction efficiency in subsequent synthetic steps. For instance, in the visible-light-mediated synthesis of related triazolopyridines, the presence of electron-donating groups (EDGs) like alkyl groups on the pyridine ring resulted in high product yields (84-90%). acs.org Conversely, activating the pyridine ring with an electron-donating methoxy (B1213986) group has been used to enhance the complexation properties of similar 2,6-bis-triazolyl-pyridines. acs.org This is achieved by first synthesizing a substituted pyridine precursor, such as 2,6-diiodo-4-methoxypyridine, which can then be elaborated into the final triazolyl-pyridine structure. acs.org

Transannular C-H Functionalization: Advanced methods like pyridine-oriented transannular C-H functionalization can be employed to create fused ring systems, although this is more applicable to creating complex polycyclic structures rather than simple substitutions. rsc.org

Modification at the Triazole Ring

The 1,2,4-triazole ring offers opportunities for modification, although it is generally more synthetically challenging than modifying the pyridine ring or the amine group.

Substitution at the C-3 and C-5 Positions: The synthesis of 1,2,4-triazoles often allows for the introduction of various substituents at the carbon atoms of the ring. For example, starting from different hydrazides and isothiocyanates allows for diverse substitutions at the positions corresponding to C-3 and C-5 of the triazole ring in related structures. nih.gov

Ring-Opening and Rearrangement: Under specific conditions, such as high temperatures or in the presence of transition metals, the triazole ring can undergo ring-opening reactions. mdpi.com This can lead to the formation of reactive intermediates like ketenimines, which can then be trapped by nucleophiles to form different heterocyclic or acyclic structures, representing a complete modification of the original triazole core. mdpi.com

Core Scaffold Replacement: In medicinal chemistry, a common strategy is to replace the entire triazole ring with other five-membered heterocycles to explore structure-activity relationships. nih.gov In the development of antitubercular agents, analogs of a 1,2,4-triazolyl pyridine were synthesized where the triazole core was replaced with isosteres like pyrrole, oxadiazole, thiadiazole, or even a 1,2,3-triazole. nih.gov

Modification at the Amine Functionality

The primary amine group at the C-3 position of the pyridine ring is a versatile handle for a wide range of chemical transformations.

Acylation: The amine group readily reacts with acid chlorides and acid anhydrides to form the corresponding amides. libretexts.org This reaction is typically rapid and high-yielding, often performed in the presence of a base like pyridine or NaOH to neutralize the HCl byproduct. libretexts.org This allows for the introduction of a vast array of acyl groups.

Alkylation: Direct alkylation of the amine with alkyl halides can occur, but it is often difficult to control and can lead to polyalkylation, where the product amine competes with the starting material, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Using a large excess of the amine can favor mono-alkylation. mnstate.edu

Reaction with Carbonyls: Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). libretexts.org This reaction requires careful pH control, as high pH prevents the necessary protonation of the intermediate, while low pH protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org This reaction is analogous to acylation and is typically carried out under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org

Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact.

One of the most promising scalable methods is visible-light photocatalysis. The potential for industrial application of a visible-light-mediated synthesis for related triazolopyridines was demonstrated through a successful gram-scale experiment. acs.orgacs.org Scaling up from 0.1 mmol to 5.0 mmol, the reaction maintained a high yield of 84%, showcasing its robustness and potential for larger-scale production. acs.org

Continuous-flow chemistry is another key enabling technology for scale-up. rsc.org Flow reactors offer significant advantages over batch reactors for industrial synthesis, including:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling highly energetic or unstable intermediates, which can be a concern in the synthesis of nitrogen-rich heterocycles like triazoles. rsc.org

Improved Efficiency: Superior heat and mass transfer allow for higher reaction rates and better process control, often leading to higher yields and purities. rsc.org

Automation and Integration: Flow processes can be easily automated and integrated into multi-step syntheses, reducing manual handling and improving reproducibility. rsc.org

The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, is also crucial for scale-up. rsc.org These processes reduce solvent waste, energy consumption, and production time, making them more economically and environmentally viable for commercial applications. organic-chemistry.org

Single Crystal X-ray Diffraction Analysis of this compound

A comprehensive search of crystallographic databases and scientific literature did not yield a single-crystal X-ray diffraction study for this compound. Consequently, there is no published data on its crystal system, space group, unit cell dimensions, or the atomic coordinates of the molecule in the solid state.

Crystalline Packing and Intermolecular Interactions

Without a determined crystal structure, any discussion of the crystalline packing and intermolecular interactions, such as hydrogen bonding or π-stacking, would be purely speculative. This information is fundamental to understanding the solid-state properties of a compound.

Conformational Analysis in Solid State

The conformation of the molecule in the solid state, including the dihedral angle between the pyridine and triazole rings, cannot be described without X-ray diffraction data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

While basic 1H and 13C NMR data may exist in proprietary databases or unpublished works for the synthesis of this compound, detailed 2D NMR studies are not available in the public domain.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

There are no published studies detailing the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) to this compound. Such studies would be essential for the unambiguous assignment of all proton and carbon signals and for providing insight into the molecule's through-bond and through-space correlations.

Dynamic NMR Studies for Conformational Exchange

No dynamic NMR (DNMR) studies for this compound have been reported. These studies would be necessary to investigate any conformational exchange processes, such as restricted rotation around the C-N bond connecting the pyridine and triazole rings.

High-Resolution Mass Spectrometry and Fragmentation Pathways of this compound

Detailed high-resolution mass spectrometry (HRMS) data and an analysis of the fragmentation pathways of this compound are not present in the scientific literature. While general fragmentation patterns for triazole-containing compounds have been discussed in broader studies, a specific analysis for this molecule, which would allow for the identification of characteristic fragment ions and the elucidation of its decomposition pathways under mass spectrometric conditions, is not available. PubChem does list predicted collision cross-section values, but this is theoretical data and not a substitute for experimental fragmentation analysis uni.lu.

Vibrational Spectroscopy (IR and Raman) and Computational Assignments for this compound

For comparative purposes, studies on related isomers such as 1,2,4-triazolo[4,3-a]pyridin-3-amine have been conducted, providing insight into the expected vibrational frequencies. nih.govmdpi.com These studies often employ a combination of experimental FTIR and FT-Raman spectroscopy with computational methods like Density Functional Theory (DFT) to assign the observed vibrational bands to specific molecular motions. nih.govmdpi.com

Expected Vibrational Modes:

N-H Stretching: The amino (NH₂) group is expected to exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine and triazole rings are anticipated to appear in the 3000-3100 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine and triazole rings would likely be observed in the 1400-1650 cm⁻¹ range. These are often complex, coupled vibrations.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically occurs in the region of 1580-1650 cm⁻¹.

Ring Breathing and Deformations: Vibrations corresponding to the expansion and contraction of the pyridine and triazole rings, as well as other in-plane and out-of-plane ring deformations, would be found at lower wavenumbers.

A detailed assignment of the vibrational modes for this compound would require specific experimental data and computational analysis, which is currently not present in the accessible literature. Such an analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a suitable level of theory and basis set. The calculated spectrum would then be compared with experimental IR and Raman spectra to provide a definitive assignment for each vibrational mode.

Interactive Data Table: Predicted Vibrational Regions for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
Asymmetric & Symmetric N-H Stretching3300 - 3500Amino (NH₂)
Aromatic C-H Stretching3000 - 3100Pyridine & Triazole Rings
C=C and C=N Ring Stretching1400 - 1650Pyridine & Triazole Rings
N-H Bending (Scissoring)1580 - 1650Amino (NH₂)
Ring Breathing/Deformations< 1400Pyridine & Triazole Rings

Note: This table is based on general spectroscopic principles and data for related compounds, not on experimental data for the title compound.

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. For 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine, DFT studies, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties.

The Molecular Electrostatic Potential (MEP) map is a key output of these calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For this molecule, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine (B92270) and triazole rings, signifying their role as electron-rich, nucleophilic centers susceptible to electrophilic attack or coordination with metal ions. The amine group's nitrogen would also contribute to this negative potential. Conversely, the hydrogen atoms, particularly the one on the amine group, would exhibit positive potential (blue regions), marking them as electrophilic sites.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily over the electron-rich pyridine and triazole rings, as well as the amino group. The LUMO, on the other hand, would likely be distributed across the aromatic ring systems. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These values are illustrative and would need to be confirmed by specific DFT calculations.)

ParameterValue (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7Indicator of chemical reactivity and stability

Conformational Landscape Analysis and Energy Minima

The flexibility of this compound arises from the rotation around the C-N bond connecting the pyridine and triazole rings. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step.

The results of such an analysis would reveal the global energy minimum, corresponding to the most stable conformer, as well as any local minima representing other stable, albeit less favorable, conformers. For similar structures, it has been noted that the planarity between the two ring systems is a significant factor, with slight dihedral angles often observed in the most stable forms. nih.govnih.gov The relative energies of these conformers are crucial for understanding which shapes the molecule is likely to adopt under given conditions.

Molecular Dynamics (MD) Simulations of this compound in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt An MD simulation for this compound in a solvent like water or an organic solvent would provide insights into its dynamic behavior, including conformational changes and interactions with solvent molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

For this compound, methods like DFT can be used to calculate:

Vibrational Frequencies: The computed infrared (IR) and Raman spectra can be used to assign experimental vibrational bands to specific molecular motions (e.g., N-H stretches, C=N stretches, ring vibrations).

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. github.ioufv.br By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that, when compared to experimental spectra, help confirm the proposed structure. github.io

Electronic Transitions (UV-Vis Spectra): Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This would help in understanding the photophysical properties of the molecule.

Computational Studies on Reaction Mechanisms Involving this compound

Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as electrophilic substitution or coordination with a metal, computational studies would identify the transition states, intermediates, and the activation energies associated with each step.

This analysis would clarify the most probable reaction pathways. For instance, in a reaction with an electrophile, calculations could determine whether the attack is more likely to occur at a nitrogen atom on the triazole ring, the pyridine ring, or the exocyclic amine group by comparing the activation barriers for each potential pathway. Studies on related triazine systems have demonstrated the utility of this approach in predicting reaction outcomes. researchgate.net

Reactivity and Reaction Mechanisms of 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine

Reactions at the Amine Functionality

The primary amino group at the C3 position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of both the pyridine and the 1,2,4-triazole (B32235) substituents.

Acylation and Alkylation Reactions

The amine group of aminopyridines and aminotriazoles readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides. For instance, related aminotriazole derivatives can be acylated under various conditions. mdpi.comresearchgate.net While direct experimental data for the acylation of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is not extensively documented in the provided search results, the reaction is expected to proceed by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Similarly, alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine and, upon further reaction, a tertiary amine or a quaternary ammonium (B1175870) salt. The reaction conditions, such as the choice of solvent and base, can influence the extent of alkylation.

Condensation Reactions

Condensation reactions involving the amine functionality are a cornerstone of its chemical transformations. These reactions typically involve the reaction of the primary amine with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is acid-catalyzed and proceeds through a hemiaminal intermediate. mdpi.com

Studies on related 4-amino-1,2,4-triazoles have shown that they react with various aldehydes to form Schiff bases. nih.gov For example, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes has been studied, revealing the formation of stable hemiaminals and Schiff bases depending on the reaction conditions and substituents. mdpi.com The reaction of 3,5-diamino-1,2,4-triazole with ethyl 2-picolinate results in the formation of an amide via condensation. nih.gov It is anticipated that this compound would undergo similar condensation reactions.

Three-component condensation reactions involving 1,2,4-triazol-3-amine, a ketone (like cyclohexanone), and an aldehyde have also been reported, leading to the formation of fused heterocyclic systems like triazolopyrimidines. researchgate.net

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring is basic and can act as a nucleophile. It can be protonated by acids to form a pyridinium (B92312) salt. Furthermore, it can react with electrophiles, such as alkyl halides, to form N-alkylpyridinium salts. The electronic nature of the substituents on the pyridine ring influences its basicity and nucleophilicity. The presence of the electron-withdrawing triazole ring at the C2 position and the electron-donating amino group at the C3 position will modulate the reactivity of the pyridine nitrogen.

Reactions Involving the Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with two types of nitrogen atoms: a pyrrole-type nitrogen (N1) and two pyridine-type nitrogens (N2 and N4). nih.gov The ring is generally stable but can undergo certain reactions. nih.gov

Electrophilic substitution on the 1H-1,2,4-triazole ring typically occurs at the nitrogen atoms due to their higher electron density. nih.gov Nucleophilic substitution on the carbon atoms of the triazole ring is also possible, particularly if the ring is activated by electron-withdrawing groups, as the carbon atoms are π-deficient. nih.gov The attachment to the pyridine ring at the N1 position means that electrophilic attack on the triazole ring of this compound would likely occur at the N2 or N4 positions.

Kinetic and Mechanistic Studies of Key Reactions of this compound

Detailed kinetic and mechanistic studies specifically for the reactions of this compound are not extensively available in the public domain. However, the mechanisms of the fundamental reactions discussed above are well-established for related compounds. For example, the mechanism of Schiff base formation is known to proceed through a tetrahedral hemiaminal intermediate, with the rate-determining step often being the dehydration of this intermediate. mdpi.com Kinetic studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes have investigated the influence of solvent polarity and temperature on the reaction rate and equilibrium. mdpi.com

Photochemical Reactivity of this compound

The photochemical reactivity of this compound has not been specifically detailed in the provided search results. However, triazole and pyridine derivatives can exhibit interesting photochemical behavior. For instance, photochemical methods have been employed for the synthesis of 1,2,4-triazoles through the reaction of triplet intermediates with diazoalkanes. rsc.org The presence of two interconnected aromatic rings suggests the possibility of photoinduced electron transfer or other photochemical transformations upon UV irradiation, although this remains an area for further investigation.

Coordination Chemistry of 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine

Ligand Properties of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its ability to engage in protonation equilibria. These characteristics are fundamental to understanding the formation and stability of its metal complexes.

Potential Coordination Sites and Chelation Abilities

This compound, often referred to in its tautomeric form 2-(1H-1,2,4-triazol-3-yl)pyridine (Hpt), primarily functions as a bidentate N,N-donor ligand. researchgate.net The most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring with a metal ion. nih.gov This bidentate chelation is a recurring motif in the vast majority of its metal complexes.

The triazole moiety itself offers multiple potential coordination sites, and the specific nitrogen atom involved in coordination can vary. This versatility contributes to the structural diversity observed in its complexes. The amino group on the pyridine ring also introduces another potential coordination site, although its involvement in metal binding is less commonly reported compared to the pyridine and triazole nitrogens.

Protonation Equilibria and Acid-Base Properties in Complexation

The 1,2,4-triazole (B32235) ring of the ligand possesses both acidic and basic properties. The hydrogen atom on the triazole ring can be deprotonated, allowing the ligand to act as an anionic donor. This deprotonation is often facilitated by the reaction conditions and the presence of a metal ion. For instance, in the synthesis of many of its transition metal complexes, the ligand coordinates in its deprotonated, anionic form. researchgate.net

The basicity of the pyridine and triazole nitrogen atoms allows for protonation. The pKa of the conjugate acid of the parent 1,2,4-triazole is 2.45, while the pKa for the deprotonation of the neutral molecule is 10.26. wikipedia.org While specific pKa values for this compound in the context of metal complexation are not widely reported in the literature, these values for the parent triazole provide a general indication of its acid-base behavior. The pH of the reaction medium can thus influence the protonation state of the ligand and, consequently, the nature of the resulting metal complex.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

A significant body of research has focused on the coordination of this compound with transition metals. Complexes with cobalt(II), cadmium(II), and rhodium(III) have been synthesized and characterized. researchgate.net In these instances, the ligand acts as a bidentate anionic ligand after deprotonation of the triazole ring. researchgate.net

The synthesis of these complexes generally involves the reaction of the corresponding metal chloride with the ligand in a water-ethanol mixture. researchgate.net The stoichiometry of the resulting complexes depends on the molar ratio of the reactants. For example, complexes with a general formula of [M(pt)2] (where M = Co, Cd) and [Rh(pt)3] have been reported. researchgate.net

Characterization of these complexes is performed using techniques such as elemental analysis, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods confirm the coordination of the ligand to the metal center and provide insights into the geometry of the complex.

Table 1: Selected Transition Metal Complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine

Complex Metal Ion Molar Ratio (Metal:Ligand) Solvent Reference
[Co(pt)2(H2O)1.5] Co(II) 1:2 Water-Ethanol researchgate.net
[Cd(pt)2] Cd(II) 1:2 Water-Ethanol researchgate.net
[Rh(pt)3]·H2O Rh(III) 1:3 Water-Ethanol researchgate.net

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is a less explored area compared to its transition metal complexes. While the ligand's versatile coordination capabilities suggest the potential for forming stable complexes with main group elements, there is a limited amount of published research specifically detailing the synthesis and characterization of such compounds. General studies on aluminum complexes with pyridine-substituted ligands have been conducted, but specific examples with this compound are not prominent in the available literature. rsc.org Further investigation in this area could reveal novel structures and applications.

Structural Diversity of this compound Metal Complexes

The ability of this compound to act as a versatile building block has led to the formation of a variety of coordination architectures, ranging from discrete mononuclear complexes to extended coordination polymers.

In mononuclear complexes, one or more ligand molecules coordinate to a central metal ion. For example, the cobalt(II) and cadmium(II) complexes, [Co(pt)2(H2O)1.5] and [Cd(pt)2], adopt mononuclear structures. researchgate.net The rhodium(III) complex, [Rh(pt)3]·H2O, is also a mononuclear species where three ligands surround the metal center. researchgate.net

Beyond mononuclear structures, this ligand has been shown to form one-dimensional coordination polymers. In these structures, the ligand bridges between metal centers, creating an extended network. This bridging is often facilitated by the different nitrogen atoms of the triazole ring, allowing for the propagation of the polymeric chain. The formation of either a discrete complex or a coordination polymer can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Biological Activity and Mechanisms of Action of 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine and Its Derivatives

Target Identification and Validation for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

The initial step in characterizing the biological activity of a compound involves identifying its molecular targets. For this compound, comprehensive data from dedicated enzyme inhibition and receptor binding studies are limited in publicly available scientific literature. However, analysis of related structures provides insights into potential biological targets.

Enzyme Inhibition Studies

Direct enzyme inhibition data for this compound is not extensively documented. However, the broader class of triazole-containing compounds is well-known for its enzyme-inhibiting properties. For instance, various derivatives have been investigated as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. acs.org The 1,2,4-triazole (B32235) moiety is a key pharmacophore that can interact with biological receptors, often through hydrogen bonding and its rigid structure. nih.gov

Derivatives incorporating the triazole-pyridine scaffold have been explored for their inhibitory effects on various kinases and other enzymes. For example, more complex molecules containing these core structures have been identified as inhibitors of Aurora B kinase and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), both of which are targets in cancer therapy. These findings suggest that this compound could potentially exhibit inhibitory activity against similar enzyme classes, although this requires experimental validation.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC₅₀ (nM)
This compoundData not availableData not available

Receptor Binding Profiling

Table 2: Receptor Binding Affinity Data

CompoundReceptor TargetBinding Affinity (Kᵢ/IC₅₀ in nM)
This compoundData not availableData not available

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of a lead compound. For this compound, a detailed SAR is yet to be published. However, general principles can be inferred from studies on related heterocyclic compounds.

Impact of Substituents on Biological Potency

The biological activity of triazole and pyridine-containing compounds is highly dependent on the nature and position of substituents. For instance, in a series of 1,2,4-triazolo[1,5-a]pyrimidines investigated as anticancer agents, the presence of a trifluoroethylamino group at a specific position was found to be critical for high potency. Similarly, the substitution pattern on a phenyl ring attached to the core structure significantly influenced activity.

For analogs of this compound, modifications could be systematically introduced to probe their effects. Key positions for substitution would include the amino group on the pyridine (B92270) ring, the remaining open positions on the pyridine ring, and the carbon atoms of the triazole ring. Introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at these positions would likely modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Conformational Flexibility and Biological Activity

The conformational flexibility of a molecule can influence its ability to adopt the optimal orientation for binding to a target. The bond connecting the 1,2,4-triazole ring to the pyridine ring in this compound allows for rotational freedom. The preferred conformation in a biological environment will depend on the interactions with the specific binding site. The planarity of the triazole and pyridine rings themselves is a key feature, facilitating stacking interactions with aromatic residues in a protein target. The relative orientation of these two rings could be a critical determinant of biological activity.

Molecular Docking and Virtual Screening Studies with this compound

Molecular docking and virtual screening are powerful computational tools used to predict the binding mode and affinity of a ligand to a biological target. While no specific molecular docking studies have been published for this compound, such studies on related compounds have provided valuable insights.

For example, docking studies of dual A2A/A2B adenosine (B11128) receptor antagonists revealed that the triazole-pyridine core fits into the binding pocket, with the triazole and pyridine rings engaging in π–π interactions with a key phenylalanine residue. In another study on triazole derivatives targeting Aurora B kinase, docking simulations helped to elucidate the binding interactions responsible for inhibitory activity.

A hypothetical docking study for this compound would first require the identification of a putative target, for example, a kinase or a GPCR. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Docking simulations would then be performed to predict the most stable binding pose of the compound within the active site. The results would highlight key interactions, such as hydrogen bonds involving the aminopyridine and triazole nitrogens, and potential π-stacking interactions. These computational predictions would provide a basis for the rational design of more potent analogs and guide future experimental studies.

Cellular Mechanisms and Pathways Modulated by this compound

Direct studies on the cellular mechanisms of the parent compound, this compound, are not extensively documented in publicly available research. However, the mechanisms of its various derivatives have been elucidated, providing insights into the potential pathways this chemical class can modulate.

Derivatives of the closely related 1,2,3-triazolyl-pyridine scaffold have been identified as potent inhibitors of Aurora B kinase , a key protein in cell cycle regulation. nih.gov The inhibition of Aurora B kinase disrupts the process of mitosis, leading to apoptosis (programmed cell death) in cancer cells. This makes derivatives of this scaffold promising candidates for the development of new anticancer therapies, particularly for hepatocellular carcinoma. nih.gov

In the context of infectious diseases, derivatives of 3-thio-1,2,4-triazole have shown significant activity against Mycobacterium tuberculosis. nih.gov The mechanism of action for some of these derivatives involves the activation by the F420-dependent nitroreductase Ddn. nih.gov This activation is similar to that of the established tuberculosis drug, pretomanid. nih.gov This suggests that these compounds are prodrugs that are converted into their active form within the mycobacterium, leading to its death. nih.gov Notably, researchers have also developed non-nitro-containing derivatives to circumvent potential resistance mechanisms associated with Ddn. nih.gov

Furthermore, the broader class of triazole-containing compounds has been shown to interact with a variety of biological targets. For instance, some 1,2,3-triazole derivatives have been investigated for their ability to modulate metal-induced amyloid-β aggregation, which is implicated in Alzheimer's disease. researchgate.net These compounds can chelate metal ions and interfere with the aggregation process. researchgate.net

The following table summarizes the biological targets and mechanisms of action for various derivatives containing the triazole-pyridine core.

Derivative ClassBiological Target/MechanismTherapeutic Area
1,2,3-Triazolyl-pyridine hybridsAurora B kinase inhibitionAnticancer (Hepatocellular Carcinoma) nih.gov
3-Thio-1,2,4-triazolyl pyridinesF420-dependent Ddn activationAntitubercular nih.gov
1,2,3-Triazolyl-pyridine compoundsModulation of metal-induced amyloid-β aggregationNeurodegenerative Diseases (Alzheimer's) researchgate.net

Computational Approaches for Predicting Biological Activities of this compound

Computational methods are increasingly employed to predict the biological activities of novel compounds, guiding synthetic efforts and prioritizing experimental testing. For derivatives of this compound, several in silico techniques have been utilized.

Molecular Docking has been a key tool in understanding the interaction of these compounds with their biological targets. For example, docking studies of 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase have revealed the specific binding modes and key interactions within the active site of the enzyme. nih.gov These studies help to explain the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are also valuable for predicting the biological activity of a series of related compounds. While specific QSAR studies on this compound were not found, this methodology is widely applied to triazole-containing compounds to correlate their structural features with their observed biological activities.

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another critical computational tool used to assess the drug-likeness of new compounds. In silico ADME studies have been performed on 1,2,3-triazolyl-pyridine hybrids to evaluate their pharmacokinetic properties, which are crucial for their potential development as drugs. nih.gov Similar computational evaluations have been applied to pyrimidine (B1678525) and pyridine derivatives to predict their potential as EGFR inhibitors. tandfonline.com

PASS (Prediction of Activity Spectra for Substances) online tool has been used to predict the broad biological activity spectrum of pyridine-4-carbohydrazide derivatives, a related class of compounds. cmjpublishers.com This tool can help in identifying potential new therapeutic applications for existing scaffolds.

The structural and optical properties of the related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine , have been investigated using quantum chemical calculations. mdpi.com These studies provide insights into the electronic properties, such as HOMO and LUMO energies, which can be correlated with the reactivity and potential biological activity of the molecule. mdpi.com

The following table lists some of the computational tools and their applications in the study of triazole-pyridine derivatives.

Computational MethodApplicationCompound Class
Molecular DockingPredicting binding modes with Aurora B kinase1,2,3-Triazolyl-pyridine hybrids nih.gov
ADME PredictionEvaluating pharmacokinetic properties1,2,3-Triazolyl-pyridine hybrids nih.gov
PASS Online ToolPredicting biological activity spectrumPyridine-4-carbohydrazide derivatives cmjpublishers.com
Quantum Chemical CalculationsAnalyzing structural and electronic properties1,2,4-Triazolo[4,3-a]pyridin-3-amine mdpi.com

Medicinal Chemistry Applications and Drug Discovery Potential of 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine Scaffold

Lead Identification and Optimization Utilizing the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Motif

The identification of lead compounds is a critical first step in the drug discovery pipeline. The this compound scaffold has served as a foundational structure in the quest for novel therapeutic agents. Its inherent structural features often lead to initial "hit" compounds in high-throughput screening campaigns.

Once a hit compound containing this motif is identified, the process of lead optimization begins. This involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a related triazolopyrimidine series underwent extensive optimization. nih.gov Although not the exact scaffold, the principles of optimization are transferable. Systematic exploration of substituents on analogous heterocyclic cores has been shown to improve metabolic stability and in vivo efficacy. nih.gov

A common optimization strategy involves the derivatization of the amine group of the this compound scaffold. Acylation, alkylation, or arylation of this amine can explore new binding interactions within a target protein. Furthermore, substitution on the pyridine (B92270) or triazole rings can fine-tune the electronic and steric properties of the molecule, impacting its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Application of this compound in Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known active compound. This approach aims to find isosteric replacements that can lead to improved properties such as enhanced potency, reduced off-target effects, or novel intellectual property. The this compound scaffold can be both the starting point and the result of scaffold hopping endeavors.

For example, researchers might replace a known core, such as a pyrazolo[3,4-d]pyrimidine, with the this compound scaffold to explore new chemical space while retaining key pharmacophoric features. nih.gov The triazole and pyridine rings can mimic the hydrogen bond donor and acceptor patterns of other bicyclic systems.

Conversely, derivatives of this compound can be subjected to scaffold hopping. In the development of inhibitors of Mycobacterium tuberculosis, researchers evaluated core scaffold replacements for a 1,2,4-triazolyl pyridine series by substituting the 1,2,4-triazole (B32235) with other heterocycles like pyrrole, oxadiazole, and thiadiazole. nih.gov This strategy aimed to improve properties like aqueous solubility and to understand the role of the triazole nitrogen atoms in the compound's activity. nih.gov

Prodrug Design and Bioprecursor Approaches for this compound Derivatives

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or rapid metabolism. For derivatives of this compound, the primary amine group presents a convenient handle for prodrug modification.

N-acylation of the amine to form amide prodrugs is a common approach. These amides can be designed to be cleaved by endogenous enzymes, such as amidases, to release the active parent amine. Another strategy involves the formation of carbamates. For instance, pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have been successfully converted into more soluble prodrugs by creating carbamates at a secondary amine, a strategy that could be applied to the this compound scaffold. unisi.it

The "trimethyl lock" system is a more sophisticated prodrug approach that can be adapted for amine-containing drugs. nih.gov This involves creating a system where an enzymatic or physiological trigger initiates a cascade that leads to the release of the active drug. While direct application to the this compound scaffold is not yet widely reported, the principles of this and other amine-targeted prodrug strategies are highly relevant for future development. nih.gov

Therapeutic Areas Explored for this compound Derivatives

The versatile nature of the 1,2,4-triazole and pyridine rings has led to the exploration of derivatives of the this compound scaffold and related structures across a wide range of therapeutic areas.

Antitubercular Activity: A series of compounds containing a 3-thio-1,2,4-triazole moiety linked to a pyridine ring has shown potent inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov Structure-activity relationship (SAR) studies identified analogs with low micromolar to nanomolar activity against Mtb, demonstrating bactericidal effects within infected macrophages. nih.gov Some of these compounds are believed to be activated by an F420-dependent nitroreductase, similar to the antitubercular drug pretomanid. nih.gov

Anticancer Activity: The 1,2,4-triazole nucleus is a component of numerous anticancer agents. Derivatives of fused heterocyclic systems containing 1,2,4-triazoles have been investigated for their antiproliferative effects. nih.gov For example, 1,2,4-triazolo[3,4-b] nih.govdundee.ac.ukscbt.comthiadiazines have demonstrated antibacterial and potential anticancer activities. amhsr.org While direct evidence for the anticancer potential of the specific this compound scaffold is limited in the provided results, the broader class of triazole-containing heterocycles shows significant promise in oncology.

Antifungal Activity: The 1,2,4-triazole ring is a hallmark of many successful antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). nih.gov These drugs function by inhibiting fungal cytochrome P450 enzymes. The structural motifs present in the this compound scaffold are consistent with those found in other antifungal agents, suggesting its potential in this therapeutic area.

Future Perspectives and Unexplored Research Directions for 2 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine

Emerging Synthetic Methodologies for Complex Analogs

The synthesis of complex analogs of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is pivotal for establishing a comprehensive structure-activity relationship (SAR). While classical methods for the synthesis of 1,2,4-triazoles and their fused systems are well-documented, emerging methodologies offer more efficient and versatile routes to novel derivatives. globalresearchonline.netorganic-chemistry.orgorganic-chemistry.org

Future synthetic endeavors could focus on:

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the synthesis of triazole-containing compounds. The generation of potentially hazardous intermediates can be managed more effectively in a continuous flow setup.

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions are becoming increasingly popular in organic synthesis. These methods could enable novel, milder, and more selective C-H functionalization and cyclization strategies for the construction of complex pyridyl-triazole analogs. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has already been shown to produce 3-amino- researchgate.netconsensus.appnih.gov-triazolo pyridines. organic-chemistry.org

Multi-component Reactions (MCRs): Designing novel MCRs that can assemble the this compound core or its derivatives in a single step would be highly efficient. A three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts has been reported for the synthesis of 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would allow for the rapid generation of a library of analogs from a common intermediate. This approach is particularly valuable for expediting the drug discovery process.

Synthetic Methodology Potential Advantages Relevant Research Area
Flow ChemistryImproved safety, scalability, and reaction controlProcess Chemistry, Green Chemistry
Photocatalysis/ElectrochemistryMild reaction conditions, high selectivity, novel transformationsOrganic Synthesis, Catalysis
Multi-component ReactionsHigh atom economy, operational simplicity, diversity-oriented synthesisMedicinal Chemistry, Combinatorial Chemistry
Late-Stage FunctionalizationRapid analog synthesis, efficient exploration of SARDrug Discovery, Chemical Biology

Advanced Spectroscopic Probes for Real-time Monitoring

The development of advanced spectroscopic probes is crucial for understanding the behavior of this compound in biological systems. The inherent fluorescence potential of heterocyclic compounds makes this an exciting area of exploration. A related compound, 3-amino-5-pyridin-3-yl-1,2,4-triazole, has been successfully utilized as a novel fluorescence probe for the trace analysis of silymarin. acs.org

Future research could focus on:

Fluorescence Turn-On/Turn-Off Probes: Designing analogs of this compound that exhibit a change in fluorescence upon binding to a specific biological target. This would enable the development of highly sensitive and selective assays for real-time monitoring of biological processes.

Two-Photon Microscopy (TPM) Probes: Engineering derivatives with large two-photon absorption cross-sections would allow for deeper tissue imaging with reduced phototoxicity, making them suitable for in vivo applications.

Raman and Surface-Enhanced Raman Scattering (SERS) Probes: The unique vibrational fingerprints of the triazole and pyridine (B92270) rings could be exploited for the development of Raman and SERS-based probes for multiplexed detection and imaging.

Photoacoustic Imaging (PAI) Probes: Creating analogs that can generate strong photoacoustic signals upon laser irradiation would facilitate high-resolution imaging of deep tissues.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective design and prediction of molecular properties. These computational tools can be instrumental in exploring the vast chemical space around the this compound scaffold.

Key areas for the application of AI/ML include:

De Novo Drug Design: Generative AI models can design novel analogs of this compound with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models can be developed to predict the biological activity of new analogs based on their structural features, thereby prioritizing the synthesis of the most promising candidates.

ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify potential liabilities early in the drug discovery pipeline. jneonatalsurg.com

Target Identification: By analyzing large biological datasets, AI algorithms can help to identify novel biological targets for this compound and its derivatives.

AI/ML Application Objective Potential Impact
De Novo Drug DesignGenerate novel molecules with desired propertiesAccelerate hit-to-lead optimization
QSAR ModelingPredict biological activity from chemical structurePrioritize synthesis of potent compounds
ADMET PredictionForecast pharmacokinetic and toxicity profilesReduce late-stage attrition of drug candidates
Target IdentificationUncover novel biological targetsExpand therapeutic applications

Exploration of Novel Biological Targets and Therapeutic Applications

The pyridyl-triazole scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netijpca.orgnih.gov This suggests that this compound and its analogs could have a wide range of therapeutic applications.

Unexplored therapeutic areas for this compound include:

Neurodegenerative Diseases: Given the neuroprotective effects reported for some researchgate.netconsensus.appnih.govtriazolo[4,3-a]pyridines, investigating the potential of this compound in models of Alzheimer's and Parkinson's disease could be a fruitful area of research. beilstein-journals.org

Antiviral Agents: The 1,2,4-triazole (B32235) nucleus is a key component of several antiviral drugs. Screening of this compound derivatives against a panel of viruses could lead to the discovery of new antiviral agents. nih.gov

Cardiovascular Diseases: Some nitrogen-containing heterocyclic compounds have shown efficacy in the treatment of cardiovascular disorders. Exploring the effects of this compound on targets relevant to heart disease could unveil new therapeutic avenues.

Parasitic Infections: The discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as macrofilaricidal compounds suggests that related structures could be effective against parasitic infections. acs.org

Multidisciplinary Research Opportunities for this compound

The full potential of this compound can only be realized through a multidisciplinary research approach that integrates expertise from various scientific fields.

Collaborative opportunities include:

Chemical Biology: The use of this compound-based probes to study biological processes and identify new drug targets is a key area for collaboration between chemists and biologists. chemscene.com

Material Science: The development of novel polymers, coatings, and coordination complexes with unique optical or electronic properties based on the this compound scaffold requires the expertise of material scientists. A related compound, 2-(1H-1,2,4-triazol-3-yl)pyridine, has been shown to form stable complexes with metal ions. chemimpex.comresearchgate.net

Pharmacology and Toxicology: A thorough evaluation of the efficacy, safety, and pharmacokinetic profile of promising analogs will necessitate collaboration with pharmacologists and toxicologists.

Agricultural Chemistry: Given the known herbicidal and fungicidal activities of some triazole derivatives, exploring the potential of this compound in agriculture could lead to the development of new crop protection agents. chemimpex.com

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine derivatives, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, S-alkylation of pyridyl-triazole precursors with aryl halides in alkaline media at room temperature is a robust approach (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives) . Optimization includes solvent choice (e.g., dimethyl sulfoxide for solubility), base selection (cesium carbonate for deprotonation), and catalytic systems (e.g., copper(I) bromide for cross-coupling) . Reaction progress is monitored via TLC, and yields are improved by controlling stoichiometry (1:1.2 molar ratio of precursor to halide) .

Q. Table 1: Representative Synthesis Conditions

PrecursorReagentSolventCatalystYield (%)Reference
Pyridyl-triazoleAryl halideDMSOCuBr17.9–85
Triazole-amineAlkylsulfanyl chlorideAlkaline H2O/EtOHNone60–75

Q. How are structural and purity characteristics of this compound derivatives validated?

Methodological Answer: Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and chemical environment. For example, pyridin-3-yl protons resonate at δ 8.8–7.2 ppm, while triazole NH2_2 appears as a broad singlet at δ 5.5–6.0 ppm .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine vs. 5-phenyl-1H-1,2,4-triazol-3-amine co-crystallized in a 1:1 ratio) and planar/angular conformations .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 215) .

Advanced Research Questions

Q. How does tautomerism affect the crystallographic and electronic properties of this compound?

Methodological Answer: Tautomerism between 1,2,4-triazole isomers (e.g., 3- vs. 5-substituted) alters molecular planarity and hydrogen-bonding networks. X-ray studies reveal dihedral angles between triazole and pyridine rings (e.g., 2.3° for planar 3-phenyltriazole vs. 12.5° for non-planar tautomers) . Computational methods (DFT) predict tautomer stability; the 1H-1,2,4-triazol-1-yl form is often favored due to resonance stabilization .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against phytopathogenic bacteria (e.g., Pseudomonas syringae) using agar dilution methods .
  • Antifungal Studies : Fungal growth inhibition assays (e.g., Candida albicans) with triazole-containing derivatives like albaconazole, which target lanosterol 14α-demethylase .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to cytochrome P450 enzymes or bacterial efflux pumps .

Q. Table 2: Biological Activity Data

DerivativeTarget OrganismIC50/MICMechanismReference
Triazole-pyridineP. syringae12.5 µg/mLMembrane disruption
Albaconazole analogC. albicans0.5 µMCYP51 inhibition

Q. How are computational methods applied to study the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV) and charge distribution. Triazole rings act as electron-deficient regions, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability .

Q. What challenges arise in resolving structural contradictions between experimental and computational data?

Methodological Answer: Discrepancies between X-ray structures (e.g., bond lengths) and DFT-optimized geometries often stem from crystal packing forces or solvent effects. Mitigation strategies include:

  • Periodic Boundary Calculations : Incorporate crystal environment into DFT models .
  • NMR Chemical Shift Prediction : Compare experimental shifts with GIAO-calculated values to validate tautomeric forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.